molecular formula C12H17NO3S B14352986 3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid CAS No. 93447-95-1

3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid

Cat. No.: B14352986
CAS No.: 93447-95-1
M. Wt: 255.34 g/mol
InChI Key: IFYIIXUCYJXRDO-UHFFFAOYSA-N
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Description

3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid is a complex organic compound featuring a thiophene ring, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid typically involves multi-step organic reactions. One common approach is the resolution-racemization-recycle synthesis from racemic N,N-dimethyl-3-hydroxy-(2-thienyl)-1-propanamine using (S)-mandelic acid . This method requires several steps and a significant amount of (S)-mandelic acid to obtain the desired intermediate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid involves its interaction with various molecular targets. The thiophene ring can participate in π-π stacking interactions, while the amino and carbonyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiophene ring and amino acid-like structure make it a versatile intermediate in synthetic chemistry and a promising candidate for drug development.

Properties

CAS No.

93447-95-1

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

3-methyl-5-oxo-5-(2-thiophen-2-ylethylamino)pentanoic acid

InChI

InChI=1S/C12H17NO3S/c1-9(8-12(15)16)7-11(14)13-5-4-10-3-2-6-17-10/h2-3,6,9H,4-5,7-8H2,1H3,(H,13,14)(H,15,16)

InChI Key

IFYIIXUCYJXRDO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NCCC1=CC=CS1)CC(=O)O

Origin of Product

United States

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